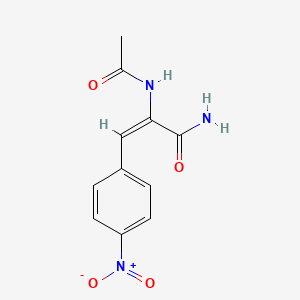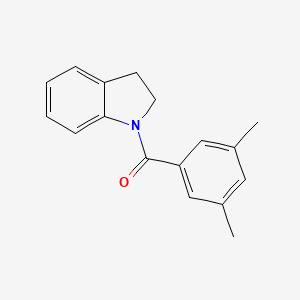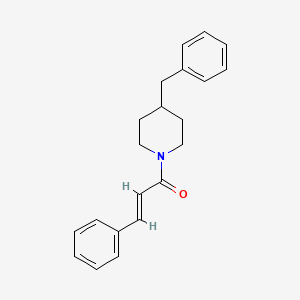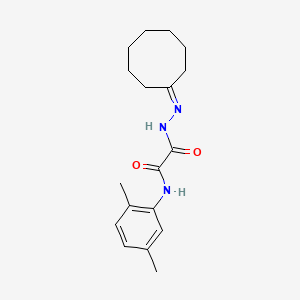![molecular formula C12H18Cl2N2 B5181097 (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine, also known as Cetrimonium Chloride (CTAC), is a quaternary ammonium compound that is widely used in various scientific research applications. It is a cationic surfactant that is commonly used as a biocide, preservative, and disinfectant in the pharmaceutical, cosmetic, and food industries.
科学的研究の応用
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has a wide range of scientific research applications. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and micelles. It is also used as a dispersant in the preparation of carbon nanotubes and graphene oxide. In addition, it is used as a stabilizer in the preparation of colloidal suspensions and emulsions. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride is also used as a preservative in the pharmaceutical and cosmetic industries.
作用機序
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride acts as a cationic surfactant by binding to negatively charged surfaces such as cell membranes and proteins. It disrupts the cell membrane and denatures proteins, leading to cell death. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride also has antimicrobial properties and can inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has been shown to have a wide range of biochemical and physiological effects. It can disrupt the cell membrane of bacteria and fungi, leading to cell death. It can also denature proteins, leading to the inhibition of enzyme activity. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has also been shown to have antiviral properties, inhibiting the replication of viruses such as herpes simplex virus and influenza virus.
実験室実験の利点と制限
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has several advantages for lab experiments. It is a widely available and inexpensive surfactant that is easy to use. It is also stable under a wide range of pH and temperature conditions. However, (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride can be toxic to cells at high concentrations, and its use should be carefully controlled. It can also interfere with some assays and should be used with caution in certain experiments.
将来の方向性
There are several future directions for the use of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride in scientific research. It has potential applications in the development of new drugs and therapies for bacterial and fungal infections. It can also be used in the preparation of new materials such as nanocomposites and biomaterials. Further research is needed to fully understand the mechanism of action of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride and its potential applications in various fields of science.
Conclusion
In conclusion, (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride is a widely used cationic surfactant with a wide range of scientific research applications. Its mechanism of action involves disrupting the cell membrane and denaturing proteins, leading to cell death. (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride has several advantages for lab experiments, but its use should be carefully controlled due to its potential toxicity. Future research is needed to fully understand the potential applications of (2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride in various fields of science.
合成法
(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine Chloride can be synthesized through the reaction of dimethylaminoethanol, benzyl chloride, and 2,3-dichlorotoluene. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through a series of steps including filtration, washing, and drying.
特性
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-15(2)7-8-16(3)9-10-5-4-6-11(13)12(10)14/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWQGODSAXXIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353106 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)


![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)